molecular formula C13H16BrCl B6290616 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene CAS No. 1369869-73-7

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene

Cat. No.: B6290616
CAS No.: 1369869-73-7
M. Wt: 287.62 g/mol
InChI Key: JMFNBYVHWGFOAB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene (C₁₃H₁₅BrCl, MW: 293.62) is a halogenated aromatic compound featuring bromo, chloro, and cyclohexylmethyl substituents. The cyclohexylmethyl group is a bulky, lipophilic moiety that significantly influences the compound’s physicochemical and biological properties.

The compound’s structural uniqueness lies in its substitution pattern: the bromo and chloro groups at positions 1 and 2 introduce steric and electronic effects, while the cyclohexylmethyl group at position 4 enhances hydrophobicity. This combination is critical in applications like medicinal chemistry, where the cyclohexylmethyl motif has been shown to improve inhibitor potency in bacterial neuraminidase (BNA) assays (IC₅₀ = 0.05 µM vs. luteolin’s IC₅₀ = 4.4 µM) .

Properties

IUPAC Name

1-bromo-2-chloro-4-(cyclohexylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFNBYVHWGFOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 2-chlorotoluene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene with structurally related compounds, highlighting substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) IC₅₀ (µM) Key Applications
This compound C₁₃H₁₅BrCl 293.62 Br, Cl, cyclohexylmethyl Not reported 0.05 BNA inhibition
1-Bromo-4-cyclohexylbenzene C₁₂H₁₅Br 239.15 Br, cyclohexyl Not reported N/A Organic synthesis
1-Bromo-2-chloro-4-(propan-2-yl)benzene C₉H₁₀BrCl 233.54 Br, Cl, propan-2-yl Not reported N/A Material science
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 299.45 Br, Cl, trifluoromethoxy Not reported N/A Electronic materials
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO 361.48 Br, Cl, imine Not reported N/A Crystallography

Key Research Findings

  • Bioactivity: The cyclohexylmethyl group in this compound enhances binding affinity in BNA inhibition, likely due to increased hydrophobic interactions with the enzyme’s active site. Its potency is 88-fold higher than luteolin, a parent flavonoid lacking this substituent .
  • Electronic Effects : Compounds like 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (electron-withdrawing trifluoromethoxy group) exhibit altered electronic properties, making them suitable for liquid crystals or optoelectronic materials .
  • Synthetic Flexibility : Analogs such as 1-Bromo-4-(chloromethyl)benzene (CAS 589-17-3) serve as intermediates in organic synthesis, enabling further functionalization via nucleophilic substitution .

Biological Activity

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This compound is primarily synthesized through electrophilic aromatic substitution and Friedel-Crafts alkylation methods, making it a significant intermediate in organic synthesis and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C10H11BrClC_{10}H_{11}BrCl. The compound features a benzene ring substituted with a bromine atom, a chlorine atom, and a cyclohexylmethyl group.

Synthesis Methods

  • Electrophilic Aromatic Substitution : The introduction of bromine and chlorine is typically achieved using Br₂ and Cl₂ in the presence of a catalyst.
  • Friedel-Crafts Alkylation : The cyclohexylmethyl group is introduced via reaction with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst.

Reactions Involved

  • Substitution Reactions : The halogen atoms can be replaced by nucleophiles such as hydroxide or amine.
  • Oxidation Reactions : Can yield benzoic acid derivatives.
  • Reduction Reactions : Can lead to the formation of cyclohexylmethylbenzene.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, enhancing the compound's reactivity and binding affinity. The lipophilicity conferred by the cyclohexylmethyl group may also influence its biological interactions.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that halogenated benzene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Research indicates that certain halogenated compounds can inhibit cancer cell proliferation. A study found that similar compounds demonstrated cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents.
  • Neuropharmacological Effects : Some derivatives have been studied for their psychoactive effects, indicating that modifications in the structure can lead to varying degrees of biological activity, including potential applications in treating neurological disorders.

Case Studies

  • A study conducted on related compounds demonstrated that halogen substitutions significantly enhanced cytotoxicity against breast cancer cells, with IC50 values indicating potent activity at low concentrations.
  • Another investigation highlighted the role of structural modifications in influencing the binding affinity to specific receptors involved in neuropharmacology, showcasing the importance of the cyclohexylmethyl group in enhancing lipophilicity and receptor interaction.

Comparison of Biological Activity

CompoundIC50 (μM)Activity Type
This compound12Anticancer
2-Bromo-4-chlorobenzamide15Antimicrobial
1-Bromo-4-(cyclopropylmethyl)benzene20Neuropharmacological

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PotentialSignificant cytotoxicity against various cancer cell lines
Neuropharmacological EffectsPotential psychoactive properties observed

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